![molecular formula C19H18N6OS B2892317 N-(1-(噻唑并[5,4-b]吡啶-2-基)哌啶-4-基)-1H-吲唑-3-甲酰胺 CAS No. 2034541-04-1](/img/structure/B2892317.png)

N-(1-(噻唑并[5,4-b]吡啶-2-基)哌啶-4-基)-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

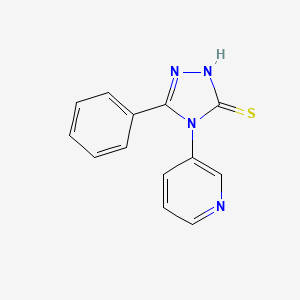

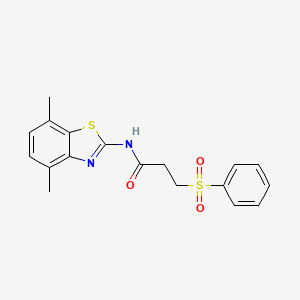

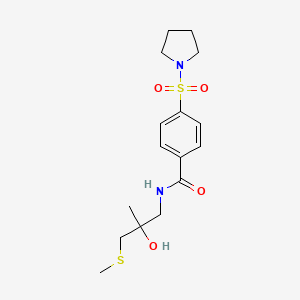

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide” is a complex organic compound . It’s a type of N-heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds involves several steps from commercially available substances . The process typically involves a Suzuki coupling reaction to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C13H9N3OS . It includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .Chemical Reactions Analysis

These types of compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 83.1 Ų .科学研究应用

基于噻唑的化合物作为结核分枝杆菌抑制剂

噻唑-氨基哌啶杂交体已被设计和合成,作为结核分枝杆菌 GyrB 的新型抑制剂,突出了它们在抗结核治疗中的潜力。一种化合物在各种检测中表现出有希望的活性,表明噻唑部分与开发抗菌剂有关(Jeankumar 等人,2013)。

杂环甲酰胺作为抗精神病剂

对已知抗精神病剂的杂环类似物的研究产生了与多巴胺和血清素受体显着结合的化合物,表明在精神疾病治疗中的潜在应用。该研究强调了结构类似物在发现新的治疗剂中的作用(Norman 等人,1996)。

磺酰胺噻唑衍生物作为杀虫剂

一系列新型含磺酰胺的噻唑衍生物对棉叶虫(斜纹夜蛾)表现出有效的杀虫作用。这项研究强调了噻唑衍生物在开发新型杀虫剂配方中的用途,提供了此类化合物的农业应用(Soliman 等人,2020)。

含有抗生素部分的杂交分子

微波辅助合成杂交分子,将青霉烷酸或头孢菌酸与各种杂环核(包括噻唑)结合,表现出抗菌、抗脂肪酶和抗脲酶活性。这种合成杂交化合物的方法为寻找有效的抗菌剂开辟了新途径(Başoğlu 等人,2013)。

吡唑衍生物作为大麻素受体拮抗剂

对吡唑衍生物作为大麻素受体拮抗剂的研究揭示了在调节大麻素受体活性中的潜在治疗应用。此类化合物可能有助于开发治疗与大麻素受体失调相关的疾病(Lan 等人,1999)。

作用机制

Target of Action

The primary target of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, disrupting its normal function and leading to the desired pharmacological effects.

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can disrupt this pathway, potentially leading to reduced cancer cell growth and survival.

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in decreased cancer cell growth and survival, making this compound a potential candidate for cancer treatment.

属性

IUPAC Name |

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c26-17(16-13-4-1-2-5-14(13)23-24-16)21-12-7-10-25(11-8-12)19-22-15-6-3-9-20-18(15)27-19/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBPKYLPXGDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)

![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)

![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)

![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)